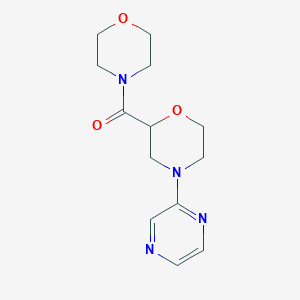![molecular formula C15H20N6O3 B12268278 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12268278.png)
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[3,4-b]thiadiazine derivatives: These compounds also contain a triazole ring fused with another heterocycle and are known for their diverse pharmacological activities.
Uniqueness
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and triazolopyrazine moieties, which contribute to its distinct biological activities and potential as a multi-target inhibitor.
Properties
Molecular Formula |
C15H20N6O3 |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20N6O3/c1-11-17-18-14-13(16-2-3-21(11)14)20-6-9-24-12(10-20)15(22)19-4-7-23-8-5-19/h2-3,12H,4-10H2,1H3 |
InChI Key |
XQXKVZKAGFXSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268211.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12268220.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12268226.png)
![6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268234.png)
![1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12268240.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12268247.png)

![N-[1-(3-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268259.png)
![3-(2-ethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B12268263.png)
![2-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine](/img/structure/B12268267.png)
![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12268268.png)
![5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268289.png)
![6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268292.png)
![5-Methoxy-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12268293.png)
